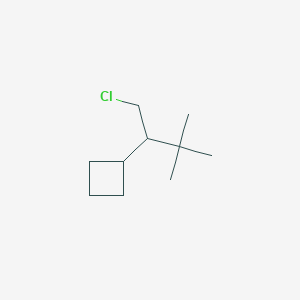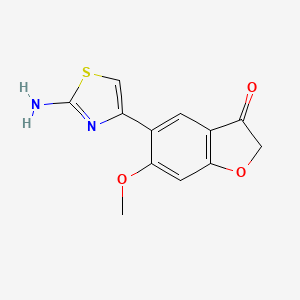
2-(Azetidin-3-yl)-4-methylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)-4-methylpentan-3-one is a heterocyclic organic compound featuring an azetidine ring Azetidine is a four-membered nitrogen-containing ring, which is relatively rare in natural products but has significant synthetic and biological importance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-4-methylpentan-3-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized azetidines. . This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective synthetic routes. A green and facile synthesis method has been developed, which employs commercially available and low-cost starting materials . This method is suitable for large-scale production and minimizes the use of hazardous reagents, making it environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yl)-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the azetidine ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(Azetidin-3-yl)-4-methylpentan-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)-4-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Azetidin-3-yl)-4-methylpentan-3-one include other azetidine derivatives and oxetane-containing compounds . These compounds share the four-membered ring structure but differ in their substituents and functional groups.
Uniqueness
What sets this compound apart is its specific combination of the azetidine ring with a 4-methylpentan-3-one backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-4-methylpentan-3-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)9(11)7(3)8-4-10-5-8/h6-8,10H,4-5H2,1-3H3 |
Clé InChI |
QUKBYNYCFPYEGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(C)C1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid](/img/structure/B13167654.png)
![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)





![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)



